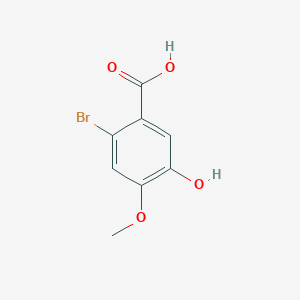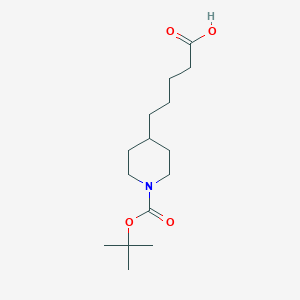![molecular formula C54H42IrN3 B1148820 IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] CAS No. 1215692-54-8](/img/new.no-structure.jpg)
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is a coordination complex of iridium. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The compound’s structure consists of an iridium center coordinated to three bidentate ligands, each containing a 6-methyl-5-phenyl-2-pyridinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] typically involves the reaction of iridium trichloride hydrate with the appropriate ligands in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium species with higher oxidation states, while reduction may produce iridium species with lower oxidation states. Substitution reactions result in the formation of new iridium complexes with different ligands.
科学的研究の応用
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] has a wide range of scientific research applications, including:
Chemistry: It is used as a photocatalyst in various organic transformations, including the defluorination of arenes.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological processes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] exerts its effects involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the emission of light in OLEDs.
類似化合物との比較
Similar Compounds
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III): This compound has similar photophysical properties and is used in similar applications.
Tris(2-phenylpyridine)iridium(III): Another iridium complex with comparable properties and applications.
Uniqueness
IridiuM, tris[2-(6-Methyl-5-phenyl-2-pyridinyl-kN)phenyl-kC] is unique due to the presence of the 6-methyl-5-phenyl-2-pyridinyl ligands, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
特性
CAS番号 |
1215692-54-8 |
|---|---|
分子式 |
C54H42IrN3 |
分子量 |
925.14838 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)


